molecular formula C12H18Cl4Sn2 B231345 Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane CAS No. 15725-05-0

Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane

Cat. No. B231345
CAS RN: 15725-05-0
M. Wt: 541.5 g/mol
InChI Key: JHEQOVGZJIGKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane, also known as TMTSP, is a compound that has been extensively studied for its scientific research applications. It is a highly reactive and selective reagent that has found use in various fields such as organic synthesis, materials science, and biochemistry. In

Mechanism of Action

The mechanism of action of Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane involves the transfer of a trimethylstannyl group to the substrate, which results in the formation of a tin-carbon bond. This bond is highly reactive and can undergo various transformations, depending on the nature of the substrate. Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane is known to be a highly selective reagent, which makes it a valuable tool for organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane is its high reactivity and selectivity, which makes it a valuable tool for organic synthesis. It is also relatively easy to synthesize and handle, making it a convenient reagent for lab experiments. However, Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane is highly sensitive to air and moisture, which can limit its shelf-life and require special handling procedures.

Future Directions

There are several future directions for research on Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane. One area of interest is the development of new synthetic methods for Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane, which could improve its efficiency and yield. Another direction is the exploration of new applications for Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane, particularly in the field of biochemistry. Finally, there is potential for the development of new Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane-based materials, which could have applications in areas such as catalysis and energy storage.
Conclusion:
Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane is a highly reactive and selective reagent that has found use in various fields such as organic synthesis, materials science, and biochemistry. Its mechanism of action involves the transfer of a trimethylstannyl group to the substrate, resulting in the formation of a tin-carbon bond. Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane is a safe compound for use in scientific research, but its sensitivity to air and moisture can limit its shelf-life and require special handling procedures. There are several future directions for research on Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane, including the development of new synthetic methods, exploration of new applications, and development of new Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane-based materials.

Synthesis Methods

The synthesis of Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane involves the reaction of trichlorotrimethylstannane with 2,3,4,5-tetrachloro-6-nitrophenyl lithium, followed by reduction of the resulting intermediate with sodium borohydride. This method yields Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane in high purity and yield, making it a reliable and efficient method for synthesis.

Scientific Research Applications

Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane has been widely used in scientific research, particularly in the field of organic synthesis. It is a highly reactive and selective reagent that can be used for a variety of transformations, such as the conversion of aldehydes to alcohols, reduction of ketones to alcohols, and deoxygenation of epoxides. Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane has also found use in materials science, where it has been used as a precursor for the synthesis of various organic-inorganic hybrid materials.

properties

CAS RN

15725-05-0

Product Name

Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane

Molecular Formula

C12H18Cl4Sn2

Molecular Weight

541.5 g/mol

IUPAC Name

trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane

InChI

InChI=1S/C6Cl4.6CH3.2Sn/c7-3-1-2-4(8)6(10)5(3)9;;;;;;;;/h;6*1H3;;

InChI Key

JHEQOVGZJIGKOC-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)C1=C(C(=C(C(=C1[Sn](C)(C)C)Cl)Cl)Cl)Cl

Canonical SMILES

C[Sn](C)(C)C1=C(C(=C(C(=C1[Sn](C)(C)C)Cl)Cl)Cl)Cl

synonyms

1,2-Bis(trimethylstannyl)-3,4,5,6-tetrachlorobenzene

Origin of Product

United States

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